molecular formula C10H15N B1591745 2,6-Diethylaniline-d15 CAS No. 285132-89-0

2,6-Diethylaniline-d15

Cat. No. B1591745
M. Wt: 164.32 g/mol
InChI Key: FOYHNROGBXVLLX-IFODOZFGSA-N
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Description



  • 2,6-Diethylaniline-d15 is a deuterium-labeled derivative of 2,6-Diethylaniline.

  • It is used as a chemical reference and tracer in various applications.





  • Synthesis Analysis



    • The synthesis of 2,6-Diethylaniline-d15 involves the introduction of deuterium atoms into the 2,6-diethylaniline molecule.





  • Molecular Structure Analysis



    • The molecular formula is C10H15N, and the molecular weight is 164.33 g/mol.

    • The deuterium atoms are incorporated at specific positions in the aromatic ring.





  • Chemical Reactions Analysis



    • 2,6-Diethylaniline-d15 can participate in various chemical reactions typical of anilines, such as electrophilic substitutions and nucleophilic additions.





  • Physical And Chemical Properties Analysis



    • Isotopic purity: 98 atom % D

    • Refractive index (n20/D): 1.545 (lit.)

    • Boiling point: 243 °C (lit.)

    • Density: 0.966 g/mL at 25 °C




  • Scientific Research Applications

    Materials Science and Chemistry

    • Photodegradation of Diethyl Phthalate : Diethyl phthalate, a compound related to 2,6-Diethylaniline derivatives, was subjected to photodegradation using PANi/CNT/TiO2 photocatalysts under visible light. This study highlighted a potential application in environmental cleanup and the treatment of industrial waste containing phthalate esters. The photodegradation efficiency and the photocatalyst's reusability under simulated sunlight were significant findings, suggesting the utility of these materials in mitigating environmental pollution (Hung, Yuan, & Li, 2017).

    • Plasma Polymerized Thin Films : Research on plasma polymerized 2,6-diethylaniline (PPDEA) thin films has revealed their structural and optical properties, including thermal stability and optical transitions. These materials' properties make them candidates for applications in electronics and optics, where stable and efficient materials are crucial (Matin & Bhuiyan, 2012).

    Environmental Chemistry

    • Wastewater Analysis : A method was developed for detecting 2,6-diethylaniline in pesticide wastewater, demonstrating the compound's relevance in monitoring environmental pollutants. This method's establishment is crucial for assessing and managing the environmental impact of industrial activities related to pesticide production (Xiao-mei, 2008).

    Biochemistry and Molecular Biology

    • DNA Nanotemplates : The spontaneous assembly of helical cyanine dye aggregates on DNA nanotemplates provides insights into biomolecular interactions and the potential for creating structured molecular assemblies. This research could have implications for developing novel bio-imaging and diagnostic tools (Seifert et al., 1999).

    Safety And Hazards



    • Harmful if swallowed or in contact with skin.

    • May cause respiratory irritation.

    • Suspected of causing cancer.

    • Follow safety precautions when handling.




  • Future Directions



    • Further research can explore its applications in drug development and isotopic labeling studies.




    Remember to handle this compound with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FOYHNROGBXVLLX-IFODOZFGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=C(C(=CC=C1)CC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90584006
    Record name 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90584006
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,6-Diethylaniline-d15

    CAS RN

    285132-89-0
    Record name Benzen-3,4,5-d3-amine-d2, 2,6-di(ethyl-d5)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=285132-89-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90584006
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 285132-89-0
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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